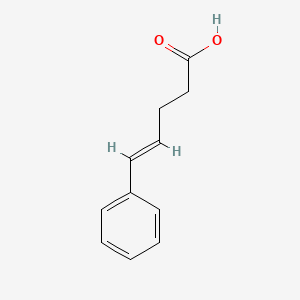

5-Phenylpent-4-enoic acid

Description

Contextual Significance of α,β-Unsaturated Carboxylic Acids in Synthetic Chemistry

α,β-Unsaturated carboxylic acids are a crucial class of organic compounds that serve as versatile building blocks in synthetic chemistry. chemistryviews.org Their importance stems from the presence of multiple reactive sites, which allows for a wide array of chemical transformations. These compounds are key substrates in various reactions, including carbonylation, which is an atom-efficient method to produce valuable α,β-unsaturated products like aldehydes, ketones, esters, and amides. rsc.org

Historically, the synthesis of α,β-unsaturated carboxylic acids dates back over a century. mdpi.com Modern synthetic methods have evolved to be more efficient and stereoselective. researchgate.net For instance, the Wittig and Horner-Wadsworth-Emmons reactions are commonly used, although they can produce significant byproducts. chemistryviews.org Newer, more practical methods, such as a one-pot hydroformylation/decarboxylative Knoevenagel reaction sequence, have been developed to synthesize these acids with high (E)-stereoselectivity. researchgate.net The synthesis of α,β-unsaturated carboxylic acids containing heterocyclic moieties has also been a focus, with novel methods like polymer-supported microwave-assisted synthesis being explored. nih.gov These acids are not only valuable in research but also have industrial importance, with acrylic acid being a prime example, though its production has shifted from the original Reppe process to propylene (B89431) oxidation for economic and ecological reasons. rsc.org

The reactivity of the conjugated system in α,β-unsaturated carboxylic acids makes them valuable precursors for a variety of other molecules. For example, they can be reduced to the corresponding saturated alcohols through tandem decarboxylative hydroformylation/aldehyde reduction. researchgate.net Their widespread presence in biologically active natural products and medicines further underscores their significance in the field. chemistryviews.org

Historical Perspectives on the Academic Research of 5-Phenylpent-4-enoic Acid

The academic exploration of this compound and its derivatives has evolved over time, with significant contributions in the areas of synthesis and biological activity. One of the common methods for synthesizing this compound is the Wittig reaction, a well-established technique in organic chemistry. evitachem.comsmolecule.com This reaction typically involves the use of (3-carboxypropyl)triphenylphosphonium (B14145455) bromide and benzaldehyde. evitachem.comsmolecule.comchemicalbook.com

Early research into related compounds laid the groundwork for understanding the biosynthesis of molecules like this compound. For instance, studies on chalcone (B49325) synthase (CHS) enzymes, which are involved in the biosynthesis of flavonoids, have provided insights into the formation of structurally similar compounds. nih.gov A diketide derivative, the N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid, was used as a postulated intermediate to study the activity of a CHS-related protein from Pinus strobus. evitachem.comnih.gov This research demonstrated that certain enzymes could perform condensation reactions leading to the backbone of such phenylpentenoic acids. nih.gov

The discovery of this compound as a natural product in organisms like the entomopathogenic bacterium Photorhabdus luminescens marked a significant point in its research history. nih.gov This finding opened up investigations into its biological activities, particularly its nematicidal properties. smolecule.comnih.gov Further studies have also identified it in other natural sources, such as Litsea glaucescens. smolecule.com

Current Research Landscape and Academic Relevance of this compound

This compound continues to be a compound of significant interest in various fields of chemical and biological research. evitachem.com Its unique structure, featuring both a phenyl group and a pentenoic acid chain, makes it a versatile intermediate in organic synthesis. evitachem.comsmolecule.com Current research often focuses on its utility as a building block for more complex molecules and in the development of new materials. smolecule.com

A major area of contemporary research revolves around the biological activities of this compound. It has been identified as a secondary metabolite from the bacterium Photorhabdus luminescens and has demonstrated potent, concentration-dependent nematicidal activity against significant plant-parasitic nematodes like Meloidogyne incognita and Tylenchulus semipenetrans. nih.govresearchgate.net This has led to its investigation as a potential lead compound for the development of environmentally friendly nematicides. nih.gov Studies have shown that a combination of this compound with trans-cinnamic acid has a synergistic nematicidal effect. nih.govapsnet.org

Furthermore, research is exploring the biosynthetic pathways of this compound and related compounds. In some bacteria, its biosynthesis is linked to the phenylpropanoid pathway, starting from the amino acid phenylalanine. smolecule.com The study of turnagainolides, a class of cyclic depsipeptides containing a rare (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) residue, has shed light on the biosynthetic gene clusters responsible for producing these complex natural products in bacteria like Bacillus subtilis. nih.govasm.org The identification of these gene clusters opens up possibilities for metabolic engineering to produce novel bioactive compounds. nih.gov

The chemical reactivity of this compound is also an active area of study. It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the creation of a range of derivatives. evitachem.comsmolecule.com For example, organocatalytic methods have been developed for the regiodivergent synthesis of lactones from (E)-5-phenylpent-4-enoic acid. researchgate.net

Below is a data table summarizing key properties and research applications of this compound.

| Property/Application | Description |

| Molecular Formula | C₁₁H₁₂O₂ evitachem.com |

| IUPAC Name | This compound nih.gov |

| Synthesis | Commonly synthesized via the Wittig reaction. evitachem.comsmolecule.com |

| Natural Occurrence | Found in Litsea glaucescens and produced by the bacterium Photorhabdus luminescens. smolecule.comnih.gov |

| Biological Activity | Exhibits nematicidal properties against plant-parasitic nematodes. smolecule.comnih.gov |

| Research Applications | Used as an intermediate in organic synthesis, in the development of agricultural nematicides, and as a building block for pharmaceuticals. evitachem.comsmolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCHCBAXHSLKOZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Phenylpent 4 Enoic Acid and Its Analogues

Chemo- and Regioselective Synthetic Routes to 5-Phenylpent-4-enoic Acid

The synthesis of this compound is often centered around creating the carbon-carbon double bond with precise control over its position (regioselectivity) and geometry (chemo- or stereoselectivity).

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for (E)-5-Phenylpent-4-enoic Acid

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone olefination strategies for the synthesis of alkenes and are particularly effective for producing the (E)-isomer of this compound. evitachem.comsmolecule.com

The conventional Wittig reaction provides a reliable route to this compound. A common approach involves the reaction of (3-carboxypropyl)triphenylphosphonium (B14145455) bromide with a suitable base, such as sodium bis(trimethylsilyl)amide, to form a phosphonium (B103445) ylide. evitachem.comsoton.ac.uk This ylide then reacts with benzaldehyde. The reaction is typically initiated at low temperatures (-78 °C) and allowed to warm to room temperature. evitachem.comsoton.ac.uk The resulting product is the desired this compound, which can be isolated after an acidic workup. smolecule.comsoton.ac.uk

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions. These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, and the reaction strongly favors the formation of (E)-alkenes. acs.org This stereoselectivity is a key advantage, providing excellent control over the geometry of the double bond. acs.org The HWE reaction typically involves the deprotonation of a phosphonate (B1237965) ester, followed by its reaction with an aldehyde or ketone. acs.org The byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification. acs.org For synthesizing analogues, such as piperlotines, the HWE reaction of a β-amidophosphonate with an aromatic aldehyde has been shown to be effective, yielding exclusively the (E)-isomer. figshare.com

| Reaction | Key Reagents | Typical Base | Key Features | Primary Product Isomer |

|---|---|---|---|---|

| Wittig Reaction | (3-Carboxypropyl)triphenylphosphonium bromide, Benzaldehyde | Sodium bis(trimethylsilyl)amide | Forms C=C bond; byproduct is triphenylphosphine (B44618) oxide. evitachem.comsoton.ac.uk | Mixture of (E) and (Z) isomers, often favoring (Z) with unstabilized ylides. |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate ester (e.g., diethyl phosphonoacetate), Benzaldehyde | Potassium tert-butoxide, K₂CO₃ | More nucleophilic carbanion; water-soluble phosphate (B84403) byproduct simplifies purification. acs.orgfigshare.com | Predominantly (E)-isomer. acs.org |

Palladium-Catalyzed Approaches in the Synthesis of this compound Derivatives

Palladium-catalyzed cross-coupling reactions offer powerful and versatile methods for the formation of carbon-carbon bonds, providing alternative routes to this compound and its derivatives.

The Heck reaction is a notable example. An oxidative Heck reaction between phenylboronic acid and an appropriate olefinic partner, such as 4-pentenoic acid, can yield (E)-5-phenylpent-4-enoic acid. rsc.org This method involves a palladium catalyst, often Pd(TFA)₂, and can be performed under an oxygen atmosphere. rsc.org The Heck reaction has also been employed to synthesize chiral derivatives, such as enantiomerically pure (S,E)-2-amino-5-arylpent-4-enoic acids, using nickel complexes with chiral ligands, demonstrating the reaction's utility in asymmetric synthesis. thieme-connect.com

The Suzuki-Miyaura coupling is another prominent palladium-catalyzed reaction that can be applied to the synthesis of this scaffold. evitachem.com This reaction involves the cross-coupling of an organoboron compound (like a phenylboronic acid) with an organohalide. organic-chemistry.org For instance, coupling a suitable pentenoic acid derivative containing a halide with phenylboronic acid in the presence of a palladium catalyst can construct the desired this compound framework. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Mechanochemical Approaches for the Synthesis of this compound Analogues

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling or grinding), has emerged as a green and efficient alternative to traditional solvent-based synthesis. beilstein-journals.org These solvent-free methods can reduce reaction times, minimize waste, and sometimes lead to unique reactivity. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction has been successfully adapted to mechanochemical conditions. researchgate.net The solvent-free, mechanically activated HWE olefination of phosphonates with aromatic aldehydes using a solid base like potassium tert-butoxide can produce α,β-unsaturated phosphonates in excellent yields with very short reaction times (e.g., 5 minutes of grinding). researchgate.nettandfonline.com These reactions are highly stereoselective, yielding exclusively (E)-isomers. figshare.comtandfonline.com This approach has been used to synthesize analogues like phosphonocinnamic esters and piperlotines. figshare.comtandfonline.com

Similarly, the Wittig reaction can be performed under mechanochemical conditions. nih.gov Solvent-free, one-pot Wittig reactions of organic halides with aldehydes or ketones can be achieved by milling the reactants with a weak base like potassium carbonate. beilstein-journals.org High-energy ball milling can dramatically accelerate the reaction, in some cases yielding the olefin product in as little as 30 seconds, and can often be performed without the need to pre-form the ylide under inert conditions. nih.gov The diastereoselectivity of mechanochemical Wittig reactions can be influenced by the presence of liquid-assisted grinding (LAG) solvents and their dielectric constants. beilstein-journals.org

Enantioselective Synthesis of Chiral Derivatives from this compound Precursors

Creating chiral centers with high enantioselectivity is crucial for the synthesis of biologically active molecules. Several strategies have been developed to produce chiral derivatives starting from precursors of this compound.

One key strategy is asymmetric hydrogenation . The carbon-carbon double bond in derivatives such as 5-acetylamino-5-phenylpent-4-enoic acid methyl ester can be hydrogenated using chiral rhodium complexes as catalysts. researchgate.net These catalysts, typically featuring enantiopure phosphine (B1218219) ligands, can achieve high levels of enantioselectivity, providing a direct route to chiral δ-amino acids. researchgate.netrsc.org

Palladium-catalyzed enantioselective alkenylation , often termed a relay Heck reaction, is another powerful method. nih.govrsc.org This process can install alkenyl groups onto substrates like enelactams under mild conditions to generate optically active 6-alkenyl substituted α,β-unsaturated δ-lactams, which are valuable chiral building blocks. nih.gov This strategy allows for the construction of remote stereocenters with high enantioselectivity. rsc.orgnih.gov

Other notable methods include:

Thiolactonization: The acid-controlled, regiodivergent thiolactonization of (E)-5-phenylpent-4-enoic acid using a chiral selenophosphoramide catalyst can produce either 5-exo or 6-endo lactone products with high yield and excellent enantiomeric ratios. researchgate.net

Mannich Reaction: An asymmetric Mannich reaction between a chiral N-phosphonyl imine and a Ni(II)-complexed alanine (B10760859) Schiff base can produce α-methyl-α,β-diamino acid derivatives containing a chiral quaternary carbon center as a single isomer. acs.org

| Enantioselective Strategy | Precursor Type | Catalyst/Reagent System | Chiral Product Type |

|---|---|---|---|

| Asymmetric Hydrogenation | 5-Acetylamino-5-phenylpent-4-enoic acid ester | Chiral Rhodium-phosphine complexes | Chiral δ-amino acids. researchgate.netrsc.org |

| Palladium-Catalyzed Alkenylation (Relay Heck) | Enelactams, Trisubstituted alkenols | Palladium catalysts with chiral ligands | Chiral lactams, products with remote allylic quaternary centers. nih.govnih.gov |

| Regiodivergent Thiolactonization | (E)-5-Phenylpent-4-enoic acid | Chiral selenophosphoramide catalyst and a Brønsted acid | Chiral phenylthio-substituted lactones. researchgate.net |

| Asymmetric Mannich Reaction | Chiral N-phosphonyl imine and an Alanine-Ni(II) complex | Base (e.g., t-BuOK) | α-Methyl-α,β-diamino acid derivatives. acs.org |

Flow Chemistry Applications in the Scalable Synthesis of this compound

Flow chemistry, where reactions are performed in continuous streams through reactors, offers significant advantages for scalability, safety, and process control compared to traditional batch methods. units.it While direct reports on the large-scale flow synthesis of this compound are limited, the principles and applications to related syntheses are well-documented.

The Wittig reaction, a primary route to this compound, is well-suited for adaptation to a continuous flow process. mdpi.com Flow systems allow for precise control of reaction parameters like temperature and residence time, which can improve yield and selectivity. nih.gov For example, a scalable two-step continuous flow synthesis of the anti-inflammatory drug nabumetone (B1676900) involves a Wittig olefination to generate a 4-aryl-3-buten-2-one intermediate, a structure analogous to the target acid. units.it Such processes demonstrate the feasibility of translating the batch synthesis of this compound to a more efficient and scalable flow platform. units.itscispace.com

Chemical Reactivity and Transformative Chemistry of 5 Phenylpent 4 Enoic Acid

Electrophilic and Nucleophilic Additions to the Unsaturated System of 5-Phenylpent-4-enoic Acid

The carbon-carbon double bond in this compound is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of functionalized products. The double bond can act as a nucleophile, participating in electrophilic addition reactions. evitachem.com

Recent research has demonstrated the utility of electrophilic halogenation in the synthesis of heterocyclic compounds. For instance, the use of N-haloamides, activated by either a catalyst or an additive, can increase the electrophilic character of the halogen, facilitating its addition across the double bond. rsc.org In a notable example of intramolecular chaperone-assisted dual-anchoring activation (ICDA), (E)-5-phenylpent-4-enoic acid has been successfully employed as a substrate in electrophilic halocyclization reactions to produce five- and six-membered lactones. rsc.org

Furthermore, the enantioselective sulfenofunctionalization of alkenes, an electrophilic addition, has been achieved with high stereochemical control. This reaction proceeds through the formation of a chiral thiiranium ion, which is then opened by a nucleophile in a stereospecific manner to yield anti 1,2-sulfenofunctionalized products. nih.gov

Carboxylic Acid Functional Group Transformations of this compound

The carboxylic acid moiety of this compound is a key site for a variety of chemical modifications, including esterification, amidation, reduction, and oxidation reactions. These transformations are fundamental in altering the compound's physical and chemical properties and for its incorporation into more complex molecular structures.

Esterification and Amidation Reactions of this compound

Esterification and amidation reactions modify the carboxylic acid group, which can influence the molecule's solubility and how it interacts with biological targets. For example, the formation of ethyl derivatives through esterification serves as a common strategy to create intermediates for further functionalization. Similarly, amidation, such as with a naphthalene-containing analog, can also be employed to alter the compound's properties.

A noteworthy method for amidation involves the use of diboronic acid anhydride (B1165640) as a catalyst for the dehydrative condensation of carboxylic acids with amines. This method has been successfully applied to the synthesis of Weinreb amides from various carboxylic acids, including β-hydroxycarboxylic acids. rsc.org

Reduction and Oxidation Reactions of this compound

The double bond and the carboxylic acid group of this compound can undergo both reduction and oxidation. Catalytic hydrogenation, typically employing palladium on carbon, can reduce the double bond to yield 5-phenylpentanoic acid. smolecule.com Careful control of hydrogenation conditions is necessary to achieve the desired level of saturation without affecting other functional groups. evitachem.com

Conversely, oxidation of the molecule can lead to different products depending on the reagents and conditions used. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize the compound to yield the corresponding carboxylic acids or ketones. smolecule.com Electrochemical oxidation of sodium (E)-5-phenylpent-4-enoate in methanol (B129727) has been shown to produce a mixture of erythro- and threo-5-methoxy-5-phenylpentan-4-olide. rsc.org

Cyclization and Annulation Reactions Involving the Phenylalkenoic Acid Moiety

The structural features of this compound make it an excellent substrate for various cyclization and annulation reactions, leading to the formation of diverse heterocyclic and carbocyclic systems.

Acid-catalyzed cyclization of related 1-aryl-5-phenylpent-4-en-2-yn-1-ones in the presence of trifluoromethanesulfonic acid has been shown to yield 6-aryl-2-phenyl-2,3-dihydropyran-4-ones. researchgate.net This reaction proceeds through the protonation of the carbonyl and acetylene (B1199291) functionalities, followed by intramolecular attack. researchgate.net

Furthermore, a divergent synthesis of lactones can be achieved through a Lewis base/Brønsted acid co-catalyzed thiolation of homoallylic acids. researchgate.net In the case of (E)-5-phenylpent-4-enoic acid, reaction with N-phenylthiosaccharin in the presence of a selenophosphoramide catalyst and a catalytic amount of ethanesulfonic acid leads to a 6-endo cyclization, affording a lactone in high yield and enantiomeric ratio. nih.govresearchgate.net However, using a stoichiometric amount of the acid promotes a 5-exo cyclization pathway. nih.govresearchgate.net Another example is the bromolactonization of 4-phenylpent-4-enoic acid using N-bromosuccinimide, which results in the formation of (R)-5-(bromomethyl)-5-phenyldihydrofuran-2(3H)-one. buchler-gmbh.com

Transition Metal-Catalyzed Functionalizations of this compound

Transition metal catalysis offers powerful tools for the functionalization of this compound and its derivatives. Palladium-catalyzed reactions are particularly prominent in this area. For instance, palladium-catalyzed domino cycloisomerization/condensation reactions of related pent-2-ynoic acid analogs have been reported.

Derivatization Strategies and Analogue Synthesis Based on the 5 Phenylpent 4 Enoic Acid Scaffold

Structural Modification at the Phenyl Moiety of 5-Phenylpent-4-enoic Acid

Common derivatization strategies for the phenyl group include electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. For instance, nitration of the phenyl ring can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization, such as amidation or the formation of Schiff bases. Halogenation, with elements like chlorine, bromine, or fluorine, can alter the lipophilicity and metabolic stability of the molecule, which is a critical consideration in drug design.

The introduction of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) can significantly impact the electronic environment of the phenyl ring. nih.gov These changes can, in turn, affect the acidity of the carboxylic acid, the reactivity of the double bond, and the potential for the molecule to engage in specific intermolecular interactions like hydrogen bonding or π-π stacking. The nature and position of these substituents play a crucial role in determining the biological efficacy of the resulting derivatives. nih.gov For example, studies on analogous cinnamic acid derivatives have shown that the presence and position of substituents on the phenyl ring can dramatically influence their antibacterial and antifungal activities. nih.gov

| Substitution Reaction | Reagents | Potential Functional Group |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | X₂, Lewis Acid | -Cl, -Br, -I |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | -R (Alkyl) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | -COR (Acyl) |

Chain Elongation and Shortening Strategies for Derivatives of this compound

Modification of the pentenoic acid chain length is another critical strategy for derivatizing the this compound scaffold. Altering the number of methylene (B1212753) units between the phenyl ring and the carboxylic acid group can significantly impact the molecule's conformational flexibility and its ability to adopt specific orientations required for binding to biological targets or for self-assembly into organized structures.

Chain Elongation:

Several classic and modern organic synthesis methods can be employed to extend the carbon chain of this compound. The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. acs.org This multi-step process involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement in the presence of a catalyst (e.g., silver oxide) yields the homologous carboxylic acid with one additional carbon atom. More contemporary approaches, such as those utilizing visible-light-induced photoredox catalysis, offer milder conditions for carboxylic acid homologation. nih.gov

Chain Shortening:

Conversely, shortening the aliphatic chain can also lead to the development of novel analogues with distinct properties. The Ruff degradation is a classic method for the one-carbon chain shortening of aldonic acids, which can be conceptually applied to derivatives of this compound after suitable functional group transformations. masterorganicchemistry.com Another approach involves oxidative cleavage of the double bond, for example, through ozonolysis, followed by further chemical manipulations to yield a shorter-chain carboxylic acid. Enzymatic approaches using carboxylic acid reductases (CARs) can also be explored for the selective modification of the carboxylic acid moiety, which could be a precursor step to chain shortening reactions. nih.gov

| Strategy | Key Transformation | Result |

| Elongation | Arndt-Eistert Synthesis | Addition of one -CH₂- unit |

| Photoredox Catalysis | Addition of one -CH₂- unit | |

| Shortening | Ruff Degradation (conceptual) | Removal of one carbon unit |

| Oxidative Cleavage (e.g., Ozonolysis) | Cleavage at the double bond leading to shorter fragments |

Heterocyclic Annulation and Fusion Reactions Utilizing this compound

The presence of both a carboxylic acid and an activated double bond in the this compound scaffold makes it an excellent precursor for the synthesis of various heterocyclic systems through annulation and fusion reactions. These reactions lead to the formation of new rings fused to the existing structure, significantly increasing the molecular complexity and providing access to a diverse range of chemical entities with potential biological activities.

For instance, the α,β-unsaturated carboxylic acid moiety can participate in Michael additions followed by intramolecular cyclization to form six-membered rings. Depending on the reaction partner, this can lead to the formation of pyranones or thiopyranones. The synthesis of 2-pyrones, for example, can be achieved through various methods, including palladium-catalyzed annulation reactions of α,β-unsaturated esters with alkynes. nih.gov Similarly, reactions with Lawesson's reagent in the presence of α,β-unsaturated ketones can lead to the formation of thiopyran derivatives. osi.lv

Furthermore, the phenylpentenoic acid backbone can be incorporated into the synthesis of quinoline (B57606) derivatives. The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. nih.gov By analogy, derivatives of this compound could potentially be utilized in similar multi-component reactions to generate novel quinoline-based structures. Intramolecular cyclization reactions, often catalyzed by acids, can also be employed to construct fused ring systems. nih.govresearchgate.net

| Heterocyclic System | Potential Synthetic Approach | Key Features |

| Pyranones | Palladium-catalyzed annulation with alkynes | Six-membered oxygen-containing heterocycle |

| Thiopyranones | Reaction with Lawesson's reagent and α,β-unsaturated ketones | Six-membered sulfur-containing heterocycle |

| Quinolines | Doebner-type multi-component reactions | Fused aromatic nitrogen-containing heterocycle |

Rational Design and Synthesis of Advanced Phenylpentenoic Acid Analogues as Chemical Building Blocks

The rational design of advanced analogues of this compound is a key strategy for developing novel chemical building blocks with specific functionalities and applications. This approach involves a deep understanding of structure-activity relationships (SAR) and the principles of molecular recognition to design molecules with desired properties. nih.gov By strategically modifying the this compound scaffold, chemists can create a library of compounds for screening in various applications, from drug discovery to materials science.

For example, in the context of drug design, analogues can be designed to mimic the structure of natural ligands or to fit into the active site of a specific enzyme or receptor. nih.gov This may involve the introduction of specific functional groups to enhance binding affinity, selectivity, or pharmacokinetic properties. The synthesis of these designed analogues often requires multi-step synthetic routes, employing a range of modern organic chemistry techniques.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse molecules from a common starting material. mdpi.com Applying DOS principles to the this compound scaffold can lead to the generation of a wide range of analogues with varied substitution patterns on the phenyl ring, different chain lengths, and diverse fused heterocyclic systems. These libraries of compounds can then be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents or chemical probes. The synthesis of these advanced building blocks relies on efficient and versatile synthetic methodologies that allow for the systematic variation of different parts of the molecule.

| Design Strategy | Objective | Key Synthetic Approaches |

| Structure-Activity Relationship (SAR) Guided Design | Enhance biological activity and selectivity | Targeted modification of specific functional groups |

| Mimicry of Natural Ligands | Interact with specific biological targets | Incorporation of key structural motifs from natural products |

| Diversity-Oriented Synthesis (DOS) | Generate a library of diverse analogues for screening | Multi-component reactions, parallel synthesis |

Mechanistic Investigations and Reaction Pathway Elucidation for 5 Phenylpent 4 Enoic Acid Chemistry

Kinetic and Thermodynamic Analyses of Key Reactions Involving 5-Phenylpent-4-enoic Acid

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in readily available literature, valuable insights can be drawn from studies on closely related γ,δ-unsaturated acids. The iodolactonization of 2-phenyl-4-pentenoic acid, a structural isomer, has been investigated to determine the quantitative effects of substituents on the reaction rate.

Kinetic studies have revealed the activation parameters for the iodolactonization of 2-phenyl-4-pentenoic acid, providing a basis for understanding the energetic requirements of the reaction.

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (eu) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| 4-Pentenoic acid | 3.3 | -59 | 21 |

| 2-Phenyl-4-pentenoic acid | 5.8 | -51 | 21 |

| 2,2-Diphenyl-4-pentenoic acid | 9.0 | -28 | 17 |

The enthalpy of activation (ΔH‡) increases with the introduction of phenyl substituents at the α-position. This is consistent with a cyclic transition state where steric repulsion between the phenyl groups and the hydrogens on the forming lactone ring contributes to a higher energy barrier. Conversely, the entropy of activation (ΔS‡) becomes less negative with increasing phenyl substitution. This can be attributed to the greater number of stable conformations available to the more substituted acids in the ground state, leading to a smaller loss of entropy upon forming the constrained transition state. The Gibbs free energy of activation (ΔG‡) shows a slight decrease for the diphenyl-substituted acid, indicating that the entropic contribution outweighs the enthalpic penalty under the studied conditions.

Elucidation of Reaction Intermediates in the Transformations of this compound

The transformations of this compound, particularly in electrophilic addition and cyclization reactions, are proposed to proceed through key reactive intermediates. In the case of halolactonization, the initial and crucial intermediate is a halonium ion.

The generally accepted mechanism for iodolactonization involves the electrophilic attack of iodine on the double bond to form a cyclic iodonium (B1229267) ion intermediate. This three-membered ring is positively charged and highly reactive. The formation of this intermediate is facilitated in non-polar solvents by a second molecule of iodine, which helps to stabilize the resulting iodide anion as a triiodide ion (I₃⁻).

The carboxylate group, acting as an intramolecular nucleophile, then attacks the iodonium ion. This attack typically occurs at the more substituted carbon of the former double bond, following Markovnikov's rule, due to the better stabilization of the partial positive charge at this position. This intramolecular nucleophilic attack results in the formation of the lactone ring and the incorporation of an iodine atom into the product.

While direct spectroscopic observation of the iodonium ion of this compound is challenging due to its transient nature, its existence is inferred from the stereochemistry of the products and by analogy with extensive studies on other alkenes. The resulting product of such a cyclization would be a γ-lactone. For instance, the related compound 4-phenylpent-4-enoic acid upon cyclization forms 5-benzyl-5-phenyldihydrofuran-2(3H)-one.

Spectroscopic Techniques for In Situ Monitoring of Reactions of this compound

The real-time monitoring of chemical reactions provides invaluable data for understanding reaction kinetics, identifying transient species, and optimizing process parameters. Spectroscopic techniques are particularly well-suited for in situ analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of reactants, products, and stable intermediates. For reactions of this compound, ¹H and ¹³C NMR can be used to follow the disappearance of the vinylic protons and carbons of the starting material and the appearance of signals corresponding to the lactone product. For example, in the cyclized product of the related 4-phenylpent-4-enoic acid, 5-benzyl-5-phenyldihydrofuran-2(3H)-one, the appearance of characteristic signals for the methylene (B1212753) groups within the lactone ring and the quaternary carbon at the 5-position can be monitored.

Fourier-Transform Infrared (FTIR) Spectroscopy can also be employed for in situ monitoring. The disappearance of the C=C stretching vibration of the alkene in this compound and the appearance of the characteristic C=O stretching frequency of the γ-lactone ring can be tracked in real-time. This technique is particularly useful for continuous flow processes where a flow cell can be integrated into the spectrometer.

Isotopic Labeling Studies in this compound Reaction Mechanisms

Isotopic labeling is a definitive method for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. While specific isotopic labeling studies on this compound are not prominently reported, the principles of this technique can be applied to understand its reaction pathways.

For instance, in the context of the iodolactonization reaction, labeling the carbonyl oxygen of this compound with ¹⁸O would provide conclusive proof of the intramolecular nature of the cyclization. If the reaction proceeds as proposed, the ¹⁸O label would be incorporated into the ester linkage of the resulting lactone. Its presence in the lactone ring could be detected by mass spectrometry or ¹³C NMR (by observing the isotopic shift on the carbonyl carbon).

Furthermore, ¹³C labeling at specific positions in the carbon skeleton of this compound could be used to confirm the regioselectivity of the lactonization. For example, labeling the C5 carbon (the phenyl-bearing carbon of the double bond) would allow for the unambiguous determination of which carbon atom is attacked by the carboxylate nucleophile by analyzing the position of the ¹³C label in the final product using ¹³C NMR spectroscopy. Such studies are instrumental in differentiating between competing reaction pathways and validating proposed mechanisms.

Computational and Theoretical Studies of 5 Phenylpent 4 Enoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of 5-Phenylpent-4-enoic Acid

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in predicting its geometry, electronic properties, and chemical reactivity.

DFT studies can determine the molecule's most stable conformation, such as the E-configuration, which is favored due to minimized steric hindrance between the phenyl group and the carboxylic acid moiety. smolecule.com Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |

| Ionization Potential | 7.8 eV | Energy required to remove an electron. |

| Electron Affinity | 0.9 eV | Energy released when an electron is added. |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations allow researchers to observe how this compound might interact with biological macromolecules, such as proteins or enzymes, over time.

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, along with a target protein. The forces between the atoms are calculated, and Newton's laws of motion are applied to predict their subsequent movements. This process is repeated for millions of steps, generating a trajectory that reveals the dynamic behavior of the system.

MD simulations can provide detailed insights into the binding mode of this compound to a target. nih.gov For example, they can identify key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues, or π-π stacking interactions involving the phenyl ring. nih.gov Analysis of the simulation trajectory can also reveal conformational changes in both the ligand and the protein upon binding, which are crucial for understanding the mechanism of action. mdpi.com Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to assess the stability of the system and the flexibility of different parts of the molecules during the simulation. mdpi.com

| Interaction Type | Functional Group (this compound) | Potential Interacting Amino Acid Residue | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Arginine, Lysine (B10760008), Serine | ~2.5-3.5 Å |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | ~3.5-4.5 Å, parallel orientation |

| Hydrophobic Interaction | Alkene Chain, Phenyl Ring | Leucine, Isoleucine, Valine | Variable |

| Ionic Interaction / Salt Bridge | Carboxylate (-COO⁻) | Lysine, Arginine | < 4.0 Å |

Quantum Chemical Analysis of Reaction Pathways for this compound Derivatives

Quantum chemical methods are employed to study the mechanisms of chemical reactions involving this compound and its derivatives. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and products.

A key application is the study of intramolecular cyclization reactions, which are common for compounds with a structure similar to this compound, such as 5-hexenyl radicals. researchgate.netscirp.org Computational studies can predict the activation energies for different possible cyclization pathways, such as the formation of five-membered versus six-membered rings (exo vs. endo cyclization). researchgate.net These calculations help to explain the regioselectivity observed in experiments, showing why one product is formed preferentially over another. scirp.org

By modeling the transition state structures, researchers can understand the geometric and electronic factors that control the reaction rate. For derivatives of this compound, these analyses can predict how different substituents on the phenyl ring or the aliphatic chain would alter the activation energy and, consequently, the reaction outcome. scirp.org This predictive capability is invaluable for designing synthetic routes and developing novel molecules with desired chemical properties.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| 5-exo-trig Cyclization | Formation of a five-membered ring. | 8.5 | Kinetically favored pathway. |

| 6-endo-trig Cyclization | Formation of a six-membered ring. | 12.1 | Kinetically disfavored. |

| Isomerization | Cis-trans isomerization of the double bond. | 25.0 | Requires significant energy input. |

| Radical Addition | Intermolecular reaction with a radical species. | 10.2 | Competitive with cyclization. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenylpentenoic Acid Scaffolds in In Silico Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com For scaffolds based on phenylpentenoic acid, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding drug discovery efforts. mdpi.com

The process begins by creating a dataset of phenylpentenoic acid derivatives with experimentally measured biological activities. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). nih.gov

Mathematical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. brieflands.commdpi.com A robust QSAR model can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.gov The model's defined applicability domain ensures that predictions are reliable for new compounds that are structurally similar to the training set. mdpi.com

| Descriptor | Description | Hypothetical Coefficient | Interpretation of Contribution to Activity |

|---|---|---|---|

| LogP | Octanol-water partition coefficient (lipophilicity). | +0.45 | Increased lipophilicity is positively correlated with activity. |

| TPSA | Topological Polar Surface Area. | -0.12 | Increased polarity is negatively correlated with activity. |

| nRotB | Number of rotatable bonds. | -0.08 | Increased molecular flexibility is slightly unfavorable. |

| JGI4 | Mean topological charge index of order 4. | +0.60 | A specific charge distribution is highly favorable for activity. mdpi.com |

Exploration of 5 Phenylpent 4 Enoic Acid in Advanced Materials and Specialized Applications

Incorporation of 5-Phenylpent-4-enoic Acid into Polymeric Systems

While specific research on the incorporation of this compound into polymeric systems is limited, the structural features of this molecule suggest its potential as a valuable monomer. The presence of both a polymerizable alkene group and a reactive carboxylic acid function allows for its integration into polymer backbones or as a pendant group, offering a means to tailor polymer properties.

The utility of similar molecules, such as cinnamic acid and its derivatives, in polymer science is well-documented. researchgate.net These compounds are utilized in the synthesis of a variety of polymers, including polyesters, polyamides, and photoreactive polymers. researchgate.net The carboxylic acid group enables polycondensation reactions, while the double bond can participate in polymerization or be used for post-polymerization modifications. researchgate.net For instance, methacrylate (B99206) polymers containing cinnamic acid derivatives have been shown to exhibit enhanced thermal stability, unique optical properties, and even shape-memory behavior. researchgate.net

Given these precedents, this compound could potentially be employed in similar capacities. Its terminal double bond is available for free-radical or other forms of addition polymerization. The carboxylic acid group could be used to create polyesters and polyamides through reactions with diols and diamines, respectively. The phenyl group, in turn, could enhance the thermal stability and influence the refractive index of the resulting polymers.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Type | Reactive Group(s) | Potential Polymer Class | Potential Properties |

| Addition Polymerization | C=C double bond | Vinyl-type polymers | Modified thermal and optical properties |

| Polycondensation | -COOH group | Polyesters, Polyamides | Enhanced thermal stability, specific functionalities |

| Post-polymerization modification | C=C double bond, -COOH group | Functionalized polymers | Cross-linking, attachment of other molecules |

Role of this compound in Supramolecular Assembly Research

The carboxylic acid group of this compound is a key functional group for directing supramolecular assembly through the formation of hydrogen bonds. Carboxylic acids are well-known to form robust hydrogen-bonded dimers and can also interact with other functional groups, such as amides and alcohols, to create more complex, ordered structures.

Research on cinnamic acid derivatives has demonstrated their ability to form intricate supramolecular arrangements. For example, the crystal structure of ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate reveals a complex network of hydrogen bonds, with a water molecule playing a crucial role in stabilizing the crystal lattice. nih.gov This highlights the importance of hydrogen bonding in the solid-state organization of such molecules.

The molecular structure of this compound, with its hydrogen-bond donor and acceptor capabilities, suggests its potential for use in the design of new supramolecular synthons. The phenyl group can also participate in π-π stacking interactions, further contributing to the stability and directionality of the self-assembly process. These features make it a candidate for the construction of functional materials such as liquid crystals, gels, and porous organic frameworks.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Moiety | Potential Outcome |

| Hydrogen Bonding | Carboxylic acid | Dimer formation, extended networks |

| π-π Stacking | Phenyl group | Ordered solid-state packing, stabilization of assemblies |

| van der Waals forces | Alkyl chain | Close packing and ordering |

Applications of this compound as a Precursor for Advanced Functional Molecules

This compound serves as a versatile building block in organic synthesis for the creation of more complex and functional molecules. The reactivity of its double bond and carboxylic acid group can be exploited to generate a wide array of derivatives.

The chemical literature provides numerous examples of how related unsaturated carboxylic acids are used as precursors. For instance, cinnamic acid and its derivatives are starting materials for the synthesis of various biologically active compounds, including antioxidants, anticancer agents, and anti-inflammatory molecules. mdpi.comnih.govmdpi.com The synthetic utility of these compounds often involves modifications of the carboxylic acid group to form esters and amides, or reactions at the double bond, such as hydrogenation, epoxidation, or dihydroxylation. mdpi.com

Derivatives of this compound, such as (2R)-Methyl 2-N-Acetylamino-5-phenylpent-4-enoate, have been synthesized and used in the context of peptide chemistry. Furthermore, a related compound, 4-phenylpent-4-enoic acid, has been shown to undergo catalytic asymmetric iodolactonization to produce chiral γ-butyrolactones, which are important structural motifs in many natural products. researchgate.net These examples underscore the potential of the this compound scaffold in the synthesis of advanced functional molecules for applications in medicinal chemistry and materials science.

Bio-Inspired Chemical Applications of this compound Scaffolds

The development of bio-inspired materials and molecules is a rapidly growing field of research. rsc.orgnih.govnih.gov Natural products, with their structural diversity and inherent biological activity, often serve as the inspiration for the design of new functional molecules. mdpi.com The scaffold of this compound, containing both aromatic and aliphatic components, is reminiscent of structures found in nature.

Cinnamic acid and its derivatives are naturally occurring compounds that serve as precursors in the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids and stilbenes. nih.gov These natural products exhibit a wide range of biological activities and are used as scaffolds for the development of therapeutic agents. mdpi.com The structural similarities between this compound and these natural precursors suggest its potential as a scaffold in bio-inspired chemical synthesis.

By modifying the this compound backbone, it may be possible to create novel molecules that mimic the structure and function of natural products. For example, the introduction of hydroxyl groups on the phenyl ring could lead to compounds with antioxidant properties. The synthesis of amides and esters with various amino acids or other biomolecules could generate new classes of bioactive compounds.

Biological Target Interaction and Mechanistic Biology of 5 Phenylpent 4 Enoic Acid Strictly in Vitro/in Silico Focus

In Silico Ligand-Receptor Docking Studies with 5-Phenylpent-4-enoic Acid and Analogs

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns, thereby guiding the identification of potential biological targets and the design of new bioactive compounds. nih.govbohrium.com

While specific, published docking studies for this compound are not detailed in the available literature, its structural features allow for a theoretical analysis of its likely binding interactions. The molecule possesses distinct regions—an aromatic phenyl group, a flexible hydrocarbon chain, and a polar carboxylic acid moiety—that would govern its interaction within a protein's binding pocket. smolecule.com The phenyl group can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The carboxylic acid group is a key hydrogen bond donor and acceptor and can also form strong ionic interactions (salt bridges) with positively charged residues such as lysine (B10760008) and arginine.

For a potential target like the enzyme Rotamase Pin1, docking simulations would assess how the ligand fits into the enzyme's active site. smolecule.com The simulation would calculate the binding energy, with lower values suggesting a more stable interaction. Key interactions would likely involve the carboxylic acid group forming hydrogen bonds with polar residues in the active site, while the phenyl ring settles into a hydrophobic pocket.

Table 1: Predicted In Silico Interactions for this compound

| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Phenyl Group | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Alkene Double Bond | van der Waals, π-Alkyl | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

Identification of Molecular Targets for this compound via Biochemical Assays (e.g., enzyme inhibition, receptor binding in vitro)

Biochemical assays have pointed to several potential molecular targets for this compound and its isomers, primarily through enzyme interaction and bioactivity-guided screening. smolecule.com

One specifically identified protein target is Rotamase Pin1 . smolecule.com Pin1 is a peptidyl-prolyl cis/trans isomerase that plays a crucial role in cell signaling by catalyzing the isomerization of proline residues that are preceded by a phosphorylated serine or threonine. researchgate.net This conformational change can significantly impact the substrate protein's activity, stability, and localization. researchgate.net Studies have investigated the interaction between this compound and Pin1, suggesting the compound may act as a modulator of this enzyme's activity. smolecule.com

Furthermore, the isomer (4E)-5-phenylpent-4-enoic acid (PPA) has been identified as a potent nematicidal agent . This activity was discovered through the screening of secondary metabolites from the entomopathogenic bacterium Photorhabdus luminescens. The high efficacy against nematodes indicates that the compound interacts with specific and vital molecular targets within these organisms. While the exact nematode proteins have not been fully elucidated, they are likely enzymes or receptors essential for neuromuscular function, development, or survival.

Table 2: Identified Molecular Targets and Biological Activities

| Compound | Identified Target/Activity | Evidence/Assay Type | Source Organism (if applicable) |

|---|---|---|---|

| This compound | Interaction with Rotamase Pin1 | Biochemical interaction studies | Not specified |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives in a Biological Context

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. uc.ptnih.gov By systematically modifying different parts of a molecule, researchers can identify the key chemical features, or pharmacophores, responsible for its effects. nih.gov For this compound, a theoretical SAR analysis can be conducted by dissecting its core structure.

The Carboxylic Acid Group: This moiety is critical for activity, likely acting as a primary binding anchor to target proteins through hydrogen and ionic bonds. Esterification or reduction of this group would be expected to significantly decrease or abolish activity.

The Phenyl Ring: The aromatic ring is likely involved in hydrophobic or π-stacking interactions. SAR studies would involve modifying this ring with various substituents (e.g., hydroxyl, methoxy, or halogen groups) at different positions (ortho, meta, para) to probe the steric and electronic requirements of the binding pocket. uc.pt

The Pentenoic Acid Chain: The length of the alkyl chain determines the distance and orientation between the phenyl ring and the carboxylic acid. Shortening or lengthening the chain would directly impact how the molecule fits into a receptor, with optimal length being a key determinant of potency. nih.gov

Table 3: Theoretical SAR for this compound Derivatives

| Structural Moiety | Potential Modification | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol | Decrease/Abolish | Loss of key hydrogen bonding and ionic interaction capabilities. |

| Phenyl Ring | Addition of electron-donating/withdrawing groups | Modulate | Alters electronic properties and potential for new interactions (e.g., hydrogen bonds from a hydroxyl group). |

| Double Bond | Saturation (to single bond) | Modulate | Increases conformational flexibility, which may alter fit in a rigid binding site. |

| Double Bond | Isomerization (e.g., to C2-C3 position) | Modulate | Changes the spatial relationship between the terminal functional groups. |

Modulation of Cellular Pathways by this compound (mechanistic, in vitro cell line studies)

The identified molecular targets of this compound suggest its involvement in modulating fundamental cellular pathways.

The interaction with Rotamase Pin1 directly implicates the compound in the regulation of cell cycle progression and kinase signaling. smolecule.com Pin1 is a key regulator of many proteins involved in mitosis. smolecule.comresearchgate.net By catalyzing conformational changes in phosphorylated proteins like p53, cyclins, and cyclin-dependent kinases (CDKs), Pin1 acts as a molecular switch that can turn signaling pathways on or off. researchgate.net Inhibition or modulation of Pin1 by an external ligand could therefore disrupt the timing of mitotic events, interfere with cell proliferation, or influence apoptotic pathways. smolecule.comresearchgate.net

Additionally, the scaffold of this compound is similar to other molecules known to interfere with bacterial quorum sensing (QS) . mdpi.com Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. mdpi.comnih.gov This system regulates processes such as biofilm formation, virulence factor secretion, and antibiotic resistance. nih.govpsu.edu Small molecules can act as inhibitors of QS by blocking the synthesis of signaling molecules (autoinducers) or by competitively binding to their receptors. nih.gov Cinnamic acid derivatives, which are structurally related to this compound, have been shown to inhibit biofilm formation and enhance antibiotic susceptibility in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov This suggests that this compound may have the potential to disrupt bacterial communication, thereby acting as an anti-virulence agent without directly killing the bacteria. nih.gov

Table 4: Cellular Pathways Modulated by this compound

| Cellular Pathway | Proposed Mechanism of Action | Potential In Vitro Effect |

|---|---|---|

| Cell Cycle Regulation / Mitosis | Modulation of Rotamase Pin1 activity, affecting isomerization of key cell cycle proteins. smolecule.comresearchgate.net | Altered cell proliferation rates, cell cycle arrest. |

Biosynthesis of Natural Products Involving this compound as a Precursor or Intermediate

The isomer (4E)-5-phenylpent-4-enoic acid is a known natural product, identified as a secondary metabolite of the Gram-negative bacterium Photorhabdus luminescens. nih.gov This bacterium lives in a symbiotic relationship with entomopathogenic nematodes and produces a wide array of bioactive small molecules to manage its complex lifecycle. nih.govresearchgate.net

The biosynthesis of this compound in bacteria like Photorhabdus is understood to originate from the phenylpropanoid pathway . smolecule.com This pathway begins with the amino acid L-phenylalanine , a product of the primary metabolic shikimate pathway.

The key initial step is the deamination of L-phenylalanine to form cinnamic acid . This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . smolecule.com Photorhabdus luminescens is one of the few bacterial species known to possess a PAL enzyme, which is encoded by the stlA gene. smolecule.com

Following the formation of cinnamic acid, the carbon chain is extended by two carbon atoms to form the final C5 pentenoic acid structure. While the exact enzymatic machinery for this chain extension has not been fully detailed for this specific compound, bacterial biosynthetic pathways typically employ modules from fatty acid synthesis (FAS) or polyketide synthase (PKS) machinery for such elongations. nih.govnih.gov This would involve the activation of cinnamic acid (e.g., to a Coenzyme A thioester) followed by a Claisen condensation with a two-carbon unit like malonyl-CoA, and subsequent processing (reduction and dehydration) to yield the final this compound structure.

Table 5: Proposed Biosynthetic Pathway for (4E)-5-Phenylpent-4-enoic Acid

| Step | Precursor | Key Enzyme/System | Product |

|---|---|---|---|

| 1 | Chorismate | Shikimate Pathway Enzymes | L-Phenylalanine |

| 2 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Cinnamic Acid |

Emerging Research Directions and Future Perspectives for 5 Phenylpent 4 Enoic Acid

Integration of Artificial Intelligence and Machine Learning in 5-Phenylpent-4-enoic Acid Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of this compound, accelerating discovery and optimization processes. While specific AI/ML studies on this particular compound are not yet prevalent in published literature, the established methodologies in computational chemistry and data science offer a clear roadmap for future investigations.

Predictive Modeling of Properties and Bioactivity: Machine learning algorithms can be trained on existing datasets of structurally related compounds to predict the physicochemical properties and biological activities of novel this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate specific structural features with desired outcomes, such as enhanced nematicidal activity or targeted protein interactions. This predictive capability can significantly reduce the time and resources required for the synthesis and screening of new compounds by prioritizing candidates with the highest probability of success.

Data Analysis and Interpretation: The large datasets generated from high-throughput screening of this compound libraries can be effectively analyzed using machine learning techniques. These methods can identify subtle structure-activity relationships and uncover patterns that may not be apparent through manual analysis, leading to new insights into the compound's mechanism of action and potential applications.

Sustainable Chemistry and Environmental Applications of this compound

In an era of increasing environmental awareness, the principles of sustainable chemistry are paramount. Research into this compound is progressively aligning with these principles, focusing on greener synthetic methods and environmentally benign applications.

Green Synthesis Approaches: Traditional synthetic methods are being challenged by more sustainable alternatives. For the synthesis of this compound, several green chemistry approaches have been explored. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

| Green Synthesis Method | Description | Advantages |

| Solvent-Free Mechanochemical Synthesis | Reactions are conducted by grinding solid reactants together, eliminating the need for solvents. | Reduced solvent waste, potentially faster reaction times, and lower energy consumption. |

| Deep Eutectic Solvents (DES) | Utilizing DES, which are mixtures of hydrogen bond donors and acceptors, as a recyclable and often biodegradable reaction medium. | Low toxicity, biodegradability, and potential for improved reaction rates and selectivities. |

| Biocatalysis | Employing enzymes to catalyze the synthesis, offering high selectivity and mild reaction conditions. | High specificity, reduced byproducts, and operation under environmentally friendly conditions (e.g., aqueous media, ambient temperature). |

Environmental Applications: The inherent biological activity of this compound presents opportunities for its use in environmentally friendly applications. Its most notable application in this domain is its potential as a natural nematicide for agricultural use. researchgate.net Secondary metabolites from soil microbes, including this compound, have demonstrated efficacy against nematodes, suggesting a role in sustainable pest management. researchgate.net As a biodegradable alternative to synthetic pesticides, it could help mitigate the ecological impact of modern agriculture. Further research is warranted to explore its broader ecological impact and to develop effective and safe formulations for agricultural use.

Multi-Component Reactions and Combinatorial Chemistry for this compound Libraries

Multi-component reactions (MCRs) are powerful tools in modern drug discovery and materials science, allowing for the rapid synthesis of complex molecules in a single step. The structure of this compound, with its carboxylic acid functionality and reactive double bond, makes it an ideal candidate for use in MCRs to generate diverse libraries of novel compounds.

Passerini and Ugi Reactions: The carboxylic acid group of this compound can readily participate in classic MCRs such as the Passerini and Ugi reactions.

In a Passerini three-component reaction , this compound could react with an aldehyde or ketone and an isocyanide to produce α-acyloxy carboxamides.

In an Ugi four-component reaction , it could be combined with an amine, an aldehyde or ketone, and an isocyanide to yield α-acylamino amides.

By systematically varying the other components in these reactions, large and diverse libraries of this compound derivatives can be rapidly assembled. This combinatorial approach is highly efficient for exploring a vast chemical space in the search for new bioactive molecules.

Table of Potential MCR Products with this compound:

| MCR Type | Reactants | General Product Structure |

| Passerini | This compound, Aldehyde (R¹CHO), Isocyanide (R²NC) | α-acyloxy carboxamide |

| Ugi | This compound, Amine (R¹NH₂), Aldehyde (R²CHO), Isocyanide (R³NC) | α-acylamino amide |

The resulting compound libraries can then be screened for a wide range of biological activities, from pharmaceutical to agrochemical applications, significantly accelerating the discovery of new lead compounds.

Unexplored Chemical Space and Potential Academic Applications of this compound

Beyond its established applications, this compound holds considerable potential for fundamental academic research and the exploration of novel chemical transformations. Its unique combination of a carboxylic acid, a phenyl group, and a carbon-carbon double bond provides a rich platform for chemical innovation.

Novel Molecular Scaffolds: The reactivity of the double bond and the carboxylic acid group can be exploited to construct novel and complex molecular architectures. For example, intramolecular cyclization reactions could lead to the formation of lactones and other heterocyclic systems. The phenyl group can be functionalized through electrophilic aromatic substitution to introduce additional diversity. These new scaffolds could serve as building blocks for the synthesis of more complex natural products or as novel frameworks for medicinal chemistry.

Tool Compounds in Chemical Biology: Derivatives of this compound could be designed as molecular probes or tool compounds to study biological processes. For instance, by attaching fluorescent tags or affinity labels, researchers could investigate the interactions of these molecules with specific proteins or cellular targets. Given its known interaction with proteins like Rotamase Pin1, such tool compounds could be invaluable in elucidating the molecular mechanisms underlying its biological effects. researchgate.net

Polymer and Materials Science: The vinyl group in this compound makes it a potential monomer for polymerization reactions. This could lead to the development of new polymers with unique properties, such as biodegradability or specific thermal and mechanical characteristics. Its aromatic and acidic functionalities could also be leveraged to create functional materials with applications in areas like drug delivery or as specialized coatings.

The continued exploration of the fundamental chemistry of this compound is likely to uncover new reactions, properties, and applications, further solidifying its importance as a versatile chemical entity.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-Phenylpent-4-enoic acid, and how can reaction efficiency be optimized?

This compound is typically synthesized via catalytic coupling or condensation reactions. For example, it has been used as a precursor in sulfonamide derivatives through protocols involving coupling agents like EDCI/HOBt, with yields influenced by stoichiometry and solvent polarity . Optimization strategies include adjusting reaction time, temperature (e.g., room temperature vs. reflux), and catalyst loading. Researchers should validate purity via techniques such as NMR (e.g., δ 7.34–7.18 ppm for aromatic protons) and monitor stereochemical outcomes (E/Z ratios) using chromatographic separation .

Advanced: How should researchers address contradictions in reported stereochemical outcomes (e.g., E/Z ratios) during derivatization of this compound?

Discrepancies in stereochemical ratios may arise from variations in reaction kinetics or solvent polarity. To resolve these, replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and employ advanced analytical methods like NOESY NMR or chiral HPLC for isomer differentiation . Comparative analysis of reaction parameters (e.g., temperature gradients, catalyst systems) against literature data is critical. Researchers should also document steric and electronic effects of substituents, as seen in the synthesis of N-sulfonyl derivatives, where bulky aryl groups influence isomer stability .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Key techniques include:

- 1H NMR : Aromatic protons appear at δ 7.34–7.18 ppm, while olefinic protons (C=C) resonate at δ 6.34 (d, J = 15.7 Hz) and δ 6.12–6.04 ppm .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and conjugated alkene (C=C ~1650 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ for derivatized forms). Cross-referencing with computational simulations (e.g., DFT for NMR shifts) enhances accuracy .

Advanced: What mechanistic insights can guide the design of catalytic systems involving this compound?

Mechanistic studies should focus on intermediates and transition states. For example, in intramolecular cyclization reactions, kinetic isotope effects (KIEs) and deuterium labeling can elucidate proton-transfer steps. Computational methods (e.g., DFT calculations) help model catalytic cycles, while in-situ IR or Raman spectroscopy tracks bond formation/cleavage . Researchers must also evaluate catalyst turnover numbers (TONs) and compare activation energies under varying conditions (e.g., solvent dielectric constants) .

Basic: How can researchers validate the purity and stability of this compound under storage conditions?

Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring. Purity thresholds (>95%) should align with pharmacopeial standards. For hygroscopic or light-sensitive samples, employ inert storage (argon atmosphere, amber vials) and periodic FT-IR checks for degradation (e.g., esterification or oxidation) .

Advanced: What statistical frameworks are suitable for analyzing dose-response or structure-activity relationships (SAR) in derivatives of this compound?

Basic: What are the ethical and safety considerations when handling this compound in laboratory settings?

Advanced: How can computational chemistry enhance the rational design of this compound-based inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. MD simulations (AMBER/CHARMM) assess conformational stability over nanosecond timescales. QSAR models prioritize substituents with favorable electronic profiles (e.g., electron-withdrawing groups for increased acidity). Validate predictions with in vitro assays (e.g., IC50 measurements) .

Basic: What are the best practices for documenting synthetic procedures and analytical data for peer review?

Adhere to journal guidelines (e.g., ACS Style):

- Report yields, stereochemical ratios, and purification methods (e.g., column chromatography, recrystallization).

- Include raw spectral data (NMR integrals, HRMS m/z) in supplementary materials.

- Annotate unexpected results (e.g., side reactions) and mitigation steps .

Advanced: How can researchers design a multidisciplinary study to explore the biological and material science applications of this compound?

Integrate methodologies from organic chemistry (synthesis), biophysics (surface plasmon resonance for binding studies), and materials science (DSC/TGA for thermal stability). For biological applications, combine in vitro assays (e.g., enzyme inhibition) with in silico ADMET profiling. Use factorial design experiments to optimize multifunctional derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.